molecular formula C17H16ClNO B5570094 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide

Cat. No. B5570094
M. Wt: 285.8 g/mol
InChI Key: GXRPVFWKYKHERM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Shukla, Chaudhary, and Pandey (2020) conducted a study on a closely related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, and its dimer. They employed molecular docking, density functional theory (DFT), and the quantum theory of atoms in molecules (QTAIM) approach for analysis (Shukla, Chaudhary, & Pandey, 2020).
  • Zhang et al. (2019) synthesized 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an important intermediate for biologically active compounds, which shares structural similarities with 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Molecular Structure Analysis

  • The study by Shukla, Chaudhary, and Pandey (2020) also included comprehensive analyses of the molecular structure using spectroscopic data like vibrational, electronic, and NMR spectra (Shukla, Chaudhary, & Pandey, 2020).

Chemical Reactions and Properties

  • In their research, Shukla et al. (2020) detailed various non-covalent interactions and topological parameters of the charge densities in the molecules, providing insights into the chemical reactivity and interactions of similar acrylamide compounds (Shukla, Chaudhary, & Pandey, 2020).

Physical Properties Analysis

  • The study by Zhang et al. (2019) provided insights into the physical properties of related compounds, such as solubility and yield, which are crucial for understanding the behavior of 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

Chemical Properties Analysis

  • The research by Shukla et al. (2020) also included a deep analysis of the chemical properties, such as nonlinear optical activity and reactive sites, through molecular electrostatic potential diagrams (Shukla, Chaudhary, & Pandey, 2020).

Scientific Research Applications

Applications in Polymer Science and Material Engineering

Polyacrylamide Synthesis and Applications : Acrylamide is a foundational monomer in the synthesis of polyacrylamide, a polymer with extensive applications ranging from soil conditioning and wastewater treatment to uses in the cosmetic, paper, and textile industries. Additionally, polyacrylamide serves as a solid support in protein separation techniques, such as electrophoresis in the laboratory setting. This versatility underscores the importance of acrylamide derivatives, including compounds like 3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide, in creating materials with specific desired properties for industrial and research applications (Friedman, 2003).

Chemical Analysis and Biochemistry

Tritium Labelling in Biochemical Analysis : Acrylamide gels are utilized in detecting tritium-labelled proteins and nucleic acids, illustrating the compound's role in advancing biochemical research methodologies. This application is critical for studies involving the tracking and analysis of molecular interactions within biological systems (Bonner & Laskey, 1974).

Advanced Chemical Synthesis Techniques

Controlled Polymerization : The controlled polymerization of acrylamides demonstrates the compound's utility in creating polymers with precise molecular weights and properties. This capability is essential for designing materials with specific functions, ranging from biomedical applications to the development of novel materials with unique mechanical, thermal, or chemical properties (Teodorescu & Matyjaszewski, 2000).

Molecular Docking and Computational Chemistry

Molecular Docking and DFT Studies : Research involving the synthesis, spectral analysis, and computational studies of acrylamide derivatives, including molecular docking and density functional theory (DFT) calculations, highlights the compound's significance in understanding molecular interactions and designing molecules with targeted properties. These studies provide insights into the non-covalent interactions critical for molecular recognition and the development of novel therapeutics or materials (Shukla, Chaudhary, & Pandey, 2020).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-7-9-15(11-13(12)2)19-17(20)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRPVFWKYKHERM-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.